2-Chloro-3,5,6-triphenylpyrazine
Description
2-Chloro-3,5,6-triphenylpyrazine (CAS: 243472-78-8) is a halogenated pyrazine derivative with the molecular formula C₂₂H₁₅ClN₂ and a molecular weight of 342.82 g/mol . Its structure features a pyrazine core substituted with three phenyl groups at positions 3, 5, and 6, and a chlorine atom at position 2. The SMILES notation is C1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=CC=C3)Cl)C4=CC=CC=C4, and its InChIKey is VTXIJSKJUMZHBW-UHFFFAOYSA-N . Predicted collision cross-sections (CCS) for various charge states (e.g., [M+H]⁺: 180.2 Ų, [M+Na]⁺: 190.5 Ų) suggest distinct gas-phase ion mobility behavior, which is critical for mass spectrometry applications .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3,5,6-triphenylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2/c23-22-21(18-14-8-3-9-15-18)24-19(16-10-4-1-5-11-16)20(25-22)17-12-6-2-7-13-17/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXIJSKJUMZHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=CC=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243472-78-8 | |
| Record name | 2-chloro-3,5,6-triphenylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazine Core
Halogen vs. Alkyl Substituents
- 2-Ethyl-3,5,6-triphenylpyrazine (C₂₄H₂₀N₂, MW: 336.42 g/mol): Replacing chlorine with an ethyl group reduces molecular weight but introduces steric bulk.
- 2-Methyl-3,5,6-triphenyl-2,3-dihydropyrazine (C₂₃H₂₀N₂, MW: 324.42 g/mol): Partial saturation of the pyrazine ring (2,3-dihydro form) enhances fluorescence properties and biological activity, such as DNA breakage and E. coli growth inhibition, which are absent in the fully aromatic chloro analog .
Multiple Halogen Substituents
- 2,6-Dichloro-3,5-diphenylpyrazine (C₁₆H₁₀Cl₂N₂, MW: 300.17 g/mol): Dual chlorine atoms at positions 2 and 6 increase electrophilicity, making this compound more reactive in nucleophilic aromatic substitution (SNAr) reactions compared to mono-chlorinated derivatives .
Substituent Position and Steric Effects
- 2-Chloro-3,6-dimethylpyrazine (C₆H₆ClN₂, MW: 144.58 g/mol): Methyl groups at positions 3 and 6 reduce steric hindrance compared to bulky phenyl substituents, increasing solubility in polar solvents like water or ethanol .
- 2-(Bromomethyl)-3,5,6-trimethylpyrazine (C₈H₁₁BrN₂, MW: 233.10 g/mol): The bromomethyl group (–CH₂Br) enhances reactivity in alkylation reactions, a property less pronounced in the chloro-triphenylpyrazine due to phenyl group stabilization .
Structural and Property Comparison Table
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